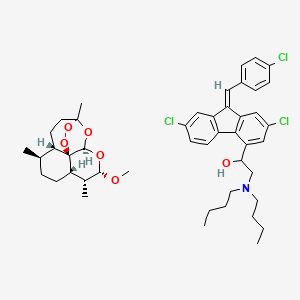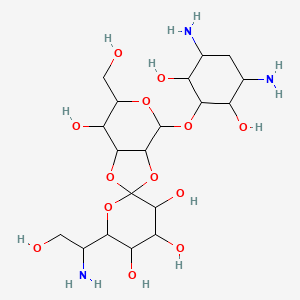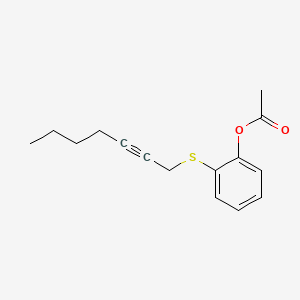
Artemether and lumefantrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lumefantrine co-artemether is a combination of two antimalarial drugs, lumefantrine and artemether. This combination is primarily used to treat uncomplicated malaria caused by Plasmodium falciparum, especially in regions where resistance to other antimalarial drugs is prevalent . The combination is known for its high efficacy and rapid action against the erythrocytic stages of the malaria parasite .
Synthetic Routes and Reaction Conditions:
Industrial Production Methods:
- The industrial production of lumefantrine co-artemether involves the formulation of the two active pharmaceutical ingredients into a fixed-dose combination tablet. This is typically achieved through wet granulation, where the active ingredients are mixed with excipients, granulated, and compressed into tablets .
Types of Reactions:
Oxidation and Reduction: Both artemether and lumefantrine undergo metabolic transformations in the body.
Substitution: Lumefantrine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation in the liver involving cytochrome P450 enzymes.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Major Products:
Artemether: Dihydroartemisinin.
Lumefantrine: Desbutyl-lumefantrine.
Scientific Research Applications
Lumefantrine co-artemether has several scientific research applications:
Mechanism of Action
The combination of lumefantrine and artemether works synergistically to combat malaria:
Comparison with Similar Compounds
Artesunate: Another artemisinin derivative used in combination therapies for malaria.
Mefloquine: Often used in combination with artesunate for malaria treatment.
Uniqueness:
Properties
CAS No. |
141204-94-6 |
|---|---|
Molecular Formula |
C196H218Cl18N6O11 |
Molecular Weight |
3472 g/mol |
IUPAC Name |
2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol;(4S,5R,8S,9R,10S,12R,13R)-10-methoxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/6C30H32Cl3NO.C16H26O5/c6*1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28;1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h6*7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3;9-14H,5-8H2,1-4H3/b6*25-15-;/t;;;;;;9-,10-,11+,12+,13+,14-,15?,16-/m......1/s1 |
InChI Key |
VZQXHIJHMCHBNW-AGAWRZPESA-N |
SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Isomeric SMILES |
CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.CCCCN(CC(O)C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)CCCC.C[C@H]1[C@H]2[C@]34OOC(O[C@H]3O[C@@H]([C@@H]([C@@H]4CC1)C)OC)(CC2)C |
Canonical SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O.CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
artemether - benflumetol Artemether Benflumetol Artemether Benflumetol Combination Artemether Lumefantrine Artemether Lumefantrine Combination artemether, benflumetol drug combination Artemether, Lumefantrine Drug Combination artemether-benflumetol combination artemether-lumefantrine combination Benflumetol, Artemether CGP 56697 CGP-56697 CGP56697 Co Artemether co-artemether Coartem Lumefantrine, Artemethe |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)
![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)





